

Fipronil Sulfone-¹³C₆: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fipronil sulfone-13C6	
Cat. No.:	B15558254	Get Quote

An in-depth examination of the properties, mechanism of action, and analytical methodologies for Fipronil Sulfone-¹³C₆, a critical internal standard for the sensitive detection of its parent compound's primary metabolite.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive data on Fipronil Sulfone-¹³C₆. For clarity, this document also includes extensive information on the unlabeled Fipronil Sulfone, as the ¹³C₆-labeled version primarily serves as an internal standard in analytical chemistry.

Core Physicochemical Properties

Fipronil Sulfone-¹³C₆ is the isotopically labeled form of Fipronil Sulfone, the major and more persistent metabolite of the broad-spectrum insecticide, Fipronil. The incorporation of six carbon-13 atoms in its structure makes it an ideal internal standard for quantification studies using mass spectrometry, as it is chemically identical to the native compound but mass-shifted.



Property	Value	Source
Molecular Formula	C ₆ ¹³ C ₆ H ₄ Cl ₂ F ₆ N ₄ O ₂ S	[1][2]
Molecular Weight	459.10 g/mol	[1][2]
CAS Number	Not explicitly available for ¹³ C ₆ variant. The CAS number for unlabeled Fipronil Sulfone is 120068-36-2.	[1][2][3]
Appearance	White powder	[4]
Solubility	Very poor in water. Soluble in organic solvents like acetone.	[5]

Mechanism of Action and Toxicological Profile

Fipronil and its sulfone metabolite exert their insecticidal effects by acting as potent antagonists of the central nervous system.[4][6] Specifically, they block the γ-aminobutyric acid (GABA)-gated and glutamate-activated chloride (GluCl) channels.[7][8] This inhibition prevents the influx of chloride ions, leading to neuronal hyperexcitation, paralysis, and eventual death of the insect.[4][9]

The sulfone metabolite is of particular interest due to its often-enhanced toxicity and greater persistence in the environment compared to the parent fipronil.[10] Fipronil sulfone has been shown to be a more potent blocker of vertebrate GABA-gated chloride channels than fipronil itself.[4]

Comparative Toxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Fipronil and its metabolites against GABA receptors in various species.



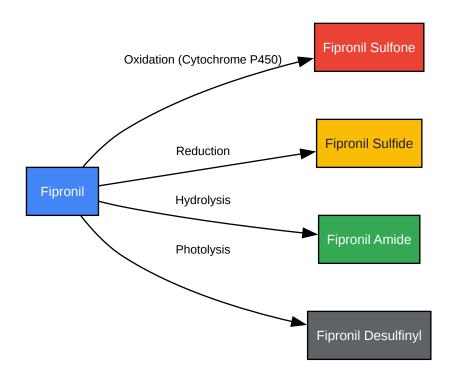
Compound	Species	IC50 (nM)
Fipronil	Insects (Housefly, Fruit fly)	3 - 12
Fipronil Sulfone	Insects (Housefly, Fruit fly)	3 - 12
Desulfinyl Fipronil	Insects (Housefly, Fruit fly)	3 - 12
Fipronil	Vertebrates (Human, Dog, Mouse, etc average)	1103
Fipronil Sulfone	Vertebrates (Human, Dog, Mouse, etc average)	175
Desulfinyl Fipronil	Vertebrates (Human, Dog, Mouse, etc average)	129

Source:[11][12][13][14]

Environmental Fate and Metabolism

Fipronil undergoes oxidation in the environment and within organisms to form Fipronil Sulfone. [15] This transformation can be mediated by cytochrome P450 enzymes in living organisms. Fipronil can also be converted to other metabolites through reduction, hydrolysis, or photolysis. [10][15] Fipronil sulfone is considered a persistent metabolite.[15]





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Metabolic pathways of Fipronil.

Experimental Protocols Quantification of Fipronil and Fipronil Sulfone in Biological Matrices

A widely used and effective method for the extraction of Fipronil and its metabolites from complex matrices such as eggs, meat, and other foodstuffs is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[16] Fipronil Sulfone-13C6 is an ideal internal standard for these analyses.

Sample Preparation (QuEChERS Protocol)

- Homogenization: Homogenize 10 g of the sample (e.g., egg) with 10 mL of acetonitrile.
- Extraction and Partitioning: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex thoroughly and centrifuge.



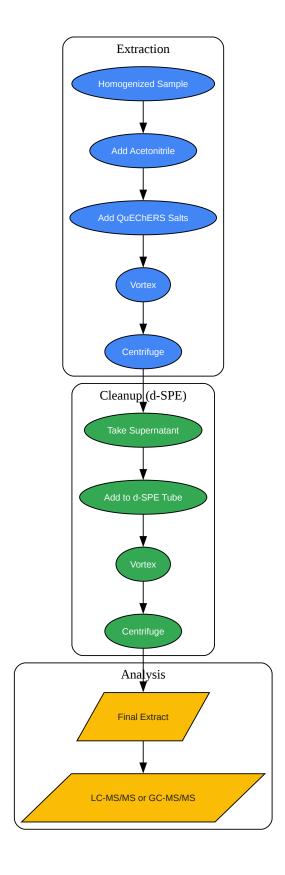




• Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences) and magnesium sulfate. Vortex and centrifuge.

• Analysis: The final extract is ready for injection into the LC-MS/MS or GC-MS/MS system.





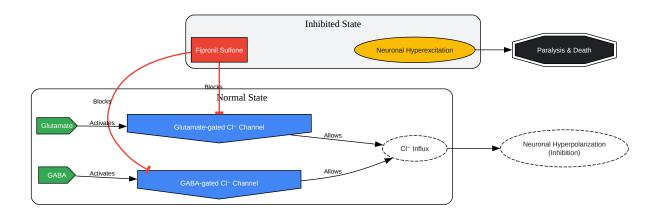
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QuEChERS experimental workflow.



Signaling Pathway Investigation

The primary signaling pathway affected by Fipronil Sulfone is the inhibition of GABAergic and glutamatergic neurotransmission. This can be investigated using electrophysiological techniques such as the whole-cell patch-clamp method on isolated neurons.[7]



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Inhibitory action of Fipronil Sulfone.

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